N3-ethylpyridine-3,4-diamine
Overview
Description
N3-ethylpyridine-3,4-diamine, also known as EPDA, is a derivative of pyridine. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of N3-ethylpyridine-3,4-diamine consists of a pyridine ring with an ethyl group and two amine groups attached .Physical And Chemical Properties Analysis
N3-ethylpyridine-3,4-diamine has a molecular weight of 137.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N3-ethylpyridine-3,4-diamine” can be utilized in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The ability to substitute at different positions on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.
Biomedical Applications
The synthesized heterocyclic compounds from “N3-ethylpyridine-3,4-diamine” have a range of biomedical applications . They can be designed to interact with biological targets, potentially leading to new treatments for various diseases. The structural diversity achievable through different substituents can lead to compounds with unique pharmacological properties.
Potassium Channel Blockade
Compounds derived from “N3-ethylpyridine-3,4-diamine” may act as potassium channel blockers . This action can prolong the duration of action potentials in nerve terminals, leading to increased calcium channel opening and enhanced release of neurotransmitters like acetylcholine. This mechanism is crucial for conditions where neurotransmission is impaired.
Enhancement of Acetylcholine Release
By blocking potassium channels, derivatives of “N3-ethylpyridine-3,4-diamine” can increase the availability of acetylcholine at the motor end plate . This effect can be beneficial in treating neuromuscular disorders where muscle contraction is compromised due to insufficient neurotransmitter release.
Safety And Hazards
properties
IUPAC Name |
3-N-ethylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZKKRVKYJHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468379 | |
Record name | N3-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-ethylpyridine-3,4-diamine | |
CAS RN |
61719-62-8 | |
Record name | N3-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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